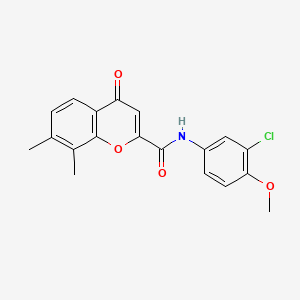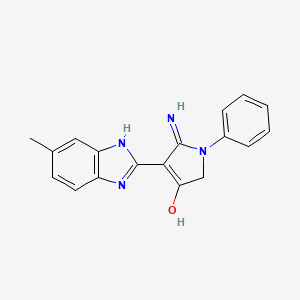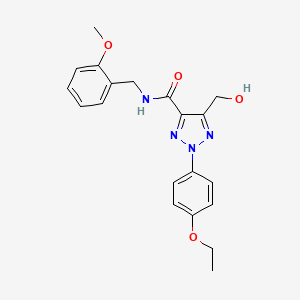![molecular formula C21H15ClN6O4S B11388980 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388980.png)
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of a chlorophenyl group, a pyrimidinylsulfamoyl group, and a dihydropyridazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the dihydropyridazine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyrimidin-2-ylsulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into molecular interactions and pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves the inhibition of specific enzymes. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death. The molecular targets and pathways involved include key enzymes in the cell cycle and signal transduction pathways .
Comparación Con Compuestos Similares
- 2-(4-chlorophenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide
- 1-(4-chlorophenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-pyrrolidine-3-carboxamide
- Pyraclostrobin
Comparison: 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its dihydropyridazine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and better selectivity for its molecular targets. The presence of the pyrimidinylsulfamoyl group enhances its binding affinity and specificity .
Propiedades
Fórmula molecular |
C21H15ClN6O4S |
|---|---|
Peso molecular |
482.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C21H15ClN6O4S/c22-14-2-6-16(7-3-14)28-13-10-18(29)19(26-28)20(30)25-15-4-8-17(9-5-15)33(31,32)27-21-23-11-1-12-24-21/h1-13H,(H,25,30)(H,23,24,27) |
Clave InChI |
ZNTXRMXTVOLDFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide](/img/structure/B11388920.png)
![10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11388926.png)
![Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11388931.png)
![N-(3,4-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388943.png)
![4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B11388948.png)
![4-butoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11388951.png)
![2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11388959.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11388966.png)
![5-[(Adamantan-2-ylamino)methyl]-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B11388974.png)

![3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11388983.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388985.png)
